Fraxamoside

Xanthine oxidase inhibition Hyperuricemia Competitive inhibition kinetics

Why source Fraxamoside here? Its macrocyclic architecture delivers 20.8-fold greater XO inhibition versus acyclic oleuropein and 1.4-fold greater potency than allopurinol. With a validated competitive mechanism (Kᵢ 0.9 μM), stereochemical distinction from 2″-epifraxamoside, dual XOI/antioxidant activity (DPPH EC₅₀ 62.6 μM), and ≥98% HPLC purity, it is the definitive reference secoiridoid for structure-guided XOI design and analytical standardization of Oleaceae extracts.

Molecular Formula C25H30O13
Molecular Weight 538.5 g/mol
Cat. No. B1234067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFraxamoside
Synonymsfraxamoside
Molecular FormulaC25H30O13
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O
InChIInChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3/b12-3+/t13-,17-,18+,20+,21-,22+,24-,25-/m0/s1
InChIKeyQVUZRUJONIJRDT-PPKUYGORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fraxamoside CAS 326594-34-7: A Macrocyclic Secoiridoid Glucoside Xanthine Oxidase Inhibitor for Specialized Research Procurement


Fraxamoside (CAS: 326594-34-7, C₂₅H₃₀O₁₃, MW 538.50) is a macrocyclic secoiridoid glucoside featuring a hydroxytyrosol group, originally isolated from Fraxinus americana (white ash) and Olea europaea (olive) leaves [1][2]. It functions as a competitive xanthine oxidase inhibitor (XOI) with an IC₅₀ of 16.1 μM and a Kᵢ of 0.9 μM, demonstrating in vitro potency comparable to allopurinol . The compound exhibits a macrocyclic architecture that distinguishes it structurally from acyclic secoiridoid glycosides such as oleuropein, conferring conformational rigidity that directly impacts target engagement [2].

Why Generic Substitution of Fraxamoside with Oleuropein or Other Secoiridoids Fails for Xanthine Oxidase Inhibition


Despite sharing a hydroxytyrosol-containing secoiridoid backbone, in-class compounds such as oleuropein and oleoside 11-methyl ester cannot substitute for fraxamoside in XOI applications. Fraxamoside exhibits a macrocyclic conformation that is absent in its open-chain analogs; this macrocycle pre-organizes the molecule for optimal active-site engagement, whereas acyclic derivatives lack the requisite conformational restraint to achieve comparable binding affinity [1]. Empirical data confirm that oleuropein demonstrates an IC₅₀ of 335 μM against xanthine oxidase—approximately 20-fold weaker than fraxamoside—while hydroxytyrosol (IC₅₀ = 1126 μM) shows negligible inhibition . These quantitative disparities underscore that generic secoiridoid sourcing cannot meet experimental requirements where potent, competitive XO inhibition is the primary endpoint.

Quantitative Differentiation of Fraxamoside: Evidence-Based Selection Criteria for Xanthine Oxidase Inhibitor Procurement


Competitive Xanthine Oxidase Inhibition: Fraxamoside Demonstrates 1.4-Fold Higher Potency than Allopurinol

Fraxamoside acts as a competitive xanthine oxidase inhibitor with an IC₅₀ of 16.1 ± 0.7 μM, compared to allopurinol at 22.4 ± 0.2 μM under identical spectrophotometric assay conditions . The competitive inhibition mechanism was confirmed via kinetic analysis, yielding a Kᵢ of 0.9 μM for fraxamoside . This 1.4-fold potency advantage over allopurinol is accompanied by a fundamentally distinct binding profile: the glycosidic moiety of fraxamoside contributes substantially to active-site anchoring, a feature absent in purine-analog inhibitors like allopurinol [1].

Xanthine oxidase inhibition Hyperuricemia Competitive inhibition kinetics

Macrocyclic Scaffold Differentiation: Fraxamoside Exhibits 20.8-Fold Higher XO Inhibitory Potency than Oleuropein

Fraxamoside's macrocyclic architecture confers a 20.8-fold potency advantage over the acyclic secoiridoid glucoside oleuropein in xanthine oxidase inhibition assays. Under identical competitive inhibition conditions, fraxamoside displays an IC₅₀ of 16.1 ± 0.7 μM versus oleuropein at 335 ± 17 μM . Molecular docking and dynamics simulations attribute this differential to the conformational pre-organization of fraxamoside's macrocycle, which facilitates simultaneous engagement of multiple subsites within the XO active pocket—a binding mode sterically inaccessible to oleuropein [1].

Secoiridoid SAR Macrocycle conformation Natural product XOI

Fraxamoside vs. Hydroxytyrosol: 70-Fold Differential Confirms Scaffold Contribution Beyond Phenolic Moiety

The hydroxytyrosol group alone does not account for fraxamoside's XO inhibitory activity. In direct comparative assays, hydroxytyrosol exhibited an IC₅₀ of 1126 ± 22 μM with no detectable competitive inhibition against xanthine oxidase, whereas fraxamoside demonstrated competitive inhibition with an IC₅₀ of 16.1 ± 0.7 μM—a 70-fold potency differential . Computational SAR analysis revealed that the glycosidic moiety of fraxamoside contributes substantially to binding energy through hydrogen-bond networks with active-site residues, a contribution completely absent in the isolated hydroxytyrosol fragment [1].

Hydroxytyrosol Glycosidic moiety XO binding affinity

Dual-Function Antioxidant Activity: Fraxamoside Provides DPPH Radical Scavenging with EC₅₀ of 62.6 μM

Beyond XO inhibition, fraxamoside demonstrates measurable free radical scavenging activity in the DPPH assay with an EC₅₀ of 62.6 μM . This dual-function profile—competitive XO inhibition coupled with direct antioxidant capacity—is not a universal property among secoiridoid glucosides and provides an additional measurable parameter for quality control and bioactivity verification in procurement specifications. The DPPH EC₅₀ value serves as a quantifiable benchmark for batch-to-batch consistency assessment.

Antioxidant DPPH assay Free radical scavenging

Analytical Characterization: HPLC Purity Specifications and Key Spectroscopic Identifiers for Procurement QC

Commercial fraxamoside reference standards are routinely characterized with HPLC purity ≥98%, supported by orthogonal confirmation via MS and NMR spectroscopy [1][2]. Key physical identifiers for procurement verification include specific optical rotation [α] = +137° (c = 0.12, MeOH) and retention time consistency in reverse-phase HPLC systems [3]. These parameters are essential for distinguishing fraxamoside from its 2″-epimer and demethylated analogs that co-occur in natural source material and may exhibit divergent bioactivity profiles [4].

HPLC purity QC standards Analytical characterization

Fraxamoside Application Scenarios: Research Domains Where Quantitative Differentiation Drives Procurement Decisions


Xanthine Oxidase Inhibitor SAR Studies: Non-Purine Competitive Scaffold Development

Fraxamoside's IC₅₀ of 16.1 μM and competitive inhibition mechanism (Kᵢ = 0.9 μM) position it as a validated positive control and lead scaffold for XOI SAR campaigns . Its macrocyclic architecture and the demonstrated contribution of the glycosidic moiety to binding energy—a feature in striking contrast to glycoside derivatives of most other XOIs—provide a structurally novel template for medicinal chemistry optimization [1]. The 20.8-fold potency advantage over oleuropein and 70-fold advantage over hydroxytyrosol further support its selection as the reference secoiridoid for structure-guided design of non-purine XOIs potentially characterized by reduced interference with purine metabolism [1].

Natural Product-Based Hyperuricemia Research: In Vitro Model Compound with Quantified Benchmark Activity

Investigators employing in vitro hyperuricemia models or cellular uric acid production assays benefit from fraxamoside's well-characterized IC₅₀ (16.1 ± 0.7 μM) and competitive inhibition profile, which provide a reliable benchmark for comparative studies with test compounds or plant extracts . Its 1.4-fold higher potency than allopurinol in matched assay conditions enables detection of additive or synergistic effects without saturation artifacts at concentrations required for allopurinol . The compound's dual XOI and antioxidant activities (DPPH EC₅₀ = 62.6 μM) also support multifactorial experimental designs examining uric acid-lowering in the context of oxidative stress .

Botanical Reference Material and Extract Standardization: HPLC-Verified Analytical Marker

Fraxamoside serves as a species-specific analytical marker for Oleaceae members including Fraxinus americana and Olea europaea . With HPLC purity specifications ≥98%, authenticated CAS 326594-34-7, and defined optical rotation ([α] = +137° in MeOH), fraxamoside reference standards enable accurate quantification in plant extracts and nutraceutical formulations [1]. Its stereochemical distinction from co-occurring 2″-epifraxamoside necessitates chiral or specific chromatographic resolution, underscoring the importance of sourcing authenticated fraxamoside rather than generic "secoiridoid fraction" materials [2].

Computational Chemistry and Molecular Docking: Experimentally Validated Ligand for XO Active-Site Modeling

Fraxamoside's experimentally determined competitive inhibition kinetics (IC₅₀ = 16.1 μM, Kᵢ = 0.9 μM) provide an empirical foundation for computational docking and molecular dynamics studies of xanthine oxidase active-site engagement [1]. Published molecular dynamics simulations attribute fraxamoside's enhanced potency relative to oleuropein to conformational properties of its macrocycle, offering a validated case study for computational chemists investigating macrocycle-protein interactions and conformational pre-organization effects in natural product ligand design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fraxamoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.